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Compound of Interest

Compound Name: 1,1"-Thiocarbonyldiimidazole

Cat. No.: B131065

This guide provides an in-depth overview of the spectroscopic data for 1,1'-
Thiocarbonyldiimidazole (TCDI), a vital reagent in organic synthesis. The following sections
detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for researchers, scientists, and professionals in drug
development.

Spectroscopic Data Summary

The empirical formula for 1,1'-Thiocarbonyldiimidazole is C7HsN4S, with a molecular weight
of 178.21 g/mol .[1][2][3] Spectroscopic analysis confirms this structure.

NMR spectroscopy is a powerful tool for elucidating the structure of TCDI. The molecule
possesses three unique proton environments and three unique carbon environments, leading
to distinct signals in *H and 3C NMR spectra.

Table 1: *H NMR Spectroscopic Data for 1,1'-Thiocarbonyldiimidazole

Chemical Shift (ppm) Solvent Assignment
8.16 CDCls H-2, H-2'
7.43 CDCls H-5, H-5'
7.10 CDCls H-4, H-4'
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Data sourced from spectral databases.

Table 2: 13C NMR Spectroscopic Data for 1,1'-Thiocarbonyldiimidazole

Chemical Shift (ppm) Solvent Assignment
182.5 CDClIs C=S (Thiocarbonyl)
137.3 CDCls C-2,C-2

131.2 CDCls C-4,C-4

117.2 CDCls C-5, C-%

Note: Specific peak assignments are based on typical chemical shifts for imidazole rings and
thiocarbonyl groups.

IR spectroscopy identifies the functional groups present in TCDI. The spectrum is characterized
by the prominent thiocarbonyl stretch and vibrations associated with the imidazole ring.

Table 3: Key IR Absorption Bands for 1,1'-Thiocarbonyldiimidazole

Wavenumber (cm~12) Intensity Assignment

~3100-3150 Medium C-H stretch (aromatic)
~1480 Strong C=S stretch (Thiocarbonyl)
~1300-1400 Strong C-N stretch

~1000-1250 Strong Imidazole ring vibrations
~650-1000 Medium C-H bend (out-of-plane)

Note: The C=S stretching frequency can vary and is often coupled with other vibrations.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for 1,1'-Thiocarbonyldiimidazole
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miz Relative Intensity (%) Assighment

178 100.0 [M]* (Molecular lon)
111 55.9 [M - CsHsN2]*

68 Not specified [C3HaN2]*

41 Not specified [C2HsN]*

Data sourced from the NIST Mass Spectrometry Data Center.[1][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters should be optimized for the specific equipment used.

o Sample Preparation: Dissolve approximately 5-10 mg of 1,1'-Thiocarbonyldiimidazole in
about 0.5-0.7 mL of deuterated chloroform (CDCIs).[1] Ensure the sample is fully dissolved.

o Apparatus: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or 500 MHz) is
typically used.[5][6]

e H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Reference the spectrum to the residual solvent peak of CDClIs at 7.26 ppm.[5]
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).
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o Alonger acquisition time and a greater number of scans are required compared to *H
NMR due to the lower natural abundance of 13C.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.[5]

o Sample Preparation (KBr Pellet Technique):

o Grind a small amount (1-2 mg) of 1,1'-Thiocarbonyldiimidazole with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

o Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27) is
commonly used.[4][7]

o Data Acquisition:

o Collect a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1 with a resolution of 4
cm~L[7][8]

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

o Sample Preparation: For direct infusion, dissolve a small amount of 1,1'-
Thiocarbonyldiimidazole in a suitable volatile solvent like methanol or acetonitrile. For GC-
MS, prepare a dilute solution in a solvent compatible with the GC column.

o Apparatus: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for
separation and introduction.[4]

o Data Acquisition (Electron lonization - El):
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[e]

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and
separated on the GC column before entering the MS.

[e]

lonize the sample using a standard electron energy of 70 eV.

o

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

[¢]

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 1,1'-Thiocarbonyldiimidazole.
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Caption: Workflow for Spectroscopic Analysis of TCDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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